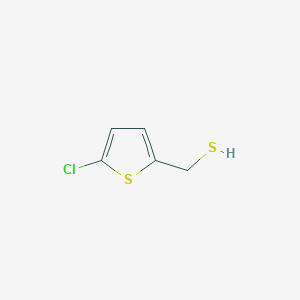

(5-Chlorothiophen-2-yl)methanethiol

Description

Significance of the Thiophene (B33073) Heterocycle in Chemical Research

The thiophene ring, a five-membered heterocycle containing four carbon atoms and one sulfur atom, is a cornerstone of modern chemical science. thegoodscentscompany.comnih.gov First identified as an impurity in benzene (B151609) by Viktor Meyer in 1882, its structural and electronic properties have made it a subject of intense study. rsc.org Thiophene is an aromatic compound, exhibiting a resonance energy comparable to that of benzene, which imparts significant stability. thegoodscentscompany.com This aromaticity allows it to undergo a variety of chemical reactions, such as electrophilic substitution, making it a versatile building block in organic synthesis. thegoodscentscompany.comchembk.com

The significance of the thiophene moiety is particularly pronounced in medicinal chemistry and materials science. Thiophene derivatives are integral to a vast array of pharmaceuticals, exhibiting properties that include antibacterial, anti-inflammatory, anticancer, and antihypertensive activities. rsc.orgnist.gov Marketed drugs containing the thiophene nucleus, such as Cefoxitin and Tiotropium, underscore its therapeutic importance. nist.gov In materials science, thiophene-based polymers are prized for their electronic properties, leading to applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. nih.govchinesechemsoc.org The ability to functionalize the thiophene ring, for instance through chlorination, allows for the fine-tuning of these materials' properties for specific applications. chinesechemsoc.orgacs.org

Overview of Organosulfur Compounds in Chemical Synthesis and Materials Science

Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are ubiquitous in nature and indispensable in the laboratory. foodb.cabldpharm.com They are fundamental to life, appearing in essential amino acids like cysteine and methionine, as well as in vital coenzymes and vitamins. foodb.canih.gov The thiol group (-SH), the sulfur analogue of an alcohol's hydroxyl group, is a key functional group in this class. researchgate.net Thiols are known for their strong, often unpleasant odors—methanethiol (B179389), the simplest thiol, is responsible for the smell of rotten cabbage and is used as an odorant in natural gas for leak detection. wikipedia.org

In chemical synthesis, organosulfur compounds are valued as versatile reagents and intermediates. bldpharm.comnih.gov The thiol group is an excellent nucleophile, readily reacting with various electrophiles. youtube.com Thiols can participate in numerous transformations, including oxidation to disulfides and addition reactions across alkenes, known as thiol-ene reactions, which are highly efficient and utilized in polymer synthesis and surface patterning. youtube.comwikipedia.org In materials science, organosulfur compounds are used to create advanced polymers like polysulfones and polythiophenes, the latter of which possess metal-like conductivity. chinesechemsoc.orgnih.gov The ability of thiols to bind to metal surfaces has also led to their use in the formation of self-assembled monolayers, which have applications in nanoscience and electronics. nih.gov

Contextualizing (5-Chlorothiophen-2-yl)methanethiol within Thiophenic Methanethiols

The specific compound this compound (CAS Number: 61675-73-8) is a member of the thiophenic methanethiol family. bldpharm.com While this particular molecule is listed by chemical suppliers, it is conspicuously absent from peer-reviewed scientific literature, leaving its properties and synthesis largely undocumented. bldpharm.com To understand this compound, one can analyze its constituent parts: the thiophene ring, the methanethiol group, and the chlorine substituent.

The parent compound, thiophene-2-methanethiol (also known as thenyl mercaptan), is a well-characterized substance used as a flavoring agent with a coffee- or roast-like taste. nih.govfoodb.ca It is a liquid at room temperature with a boiling point of approximately 166 °C. nih.gov

The structure of this compound is formed by adding a chlorine atom to the 5-position of the thiophene-2-methanethiol core. The introduction of a chlorine atom onto the thiophene ring is known to significantly influence the molecule's electronic properties and reactivity. chinesechemsoc.org Chlorination generally increases the electron-withdrawing nature of the ring, which can affect its interaction in biological systems or its properties as a monomer in polymerization. acs.org For instance, chlorinated thiophenes are used as building blocks for high-mobility conjugated polymers in electronics. acs.org

A plausible synthetic pathway to this compound could involve the reduction of the commercially available 5-chlorothiophene-2-carboxaldehyde to the corresponding alcohol, followed by conversion to the thiol. vwr.com Alternatively, direct chlorination of thiophene-2-methanethiol could be explored, although this would require careful control to ensure regioselectivity.

Below are data tables for the subject compound's parent molecules and a key precursor to provide context.

Table 1: Physicochemical Data of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

|---|---|---|---|---|

| Methanethiol | CH₄S | 48.11 | 6 | Simplest thiol; gas at room temp. sigmaaldrich.com |

| Thiophene | C₄H₄S | 84.14 | 84 | Parent heterocycle. rsc.org |

| Thiophene-2-methanethiol | C₅H₆S₂ | 130.23 | 166 | Unchlorinated parent compound. nih.govnist.gov |

| 5-Chlorothiophene-2-carboxaldehyde | C₅H₃ClOS | 146.59 | 88-90 (at 9 mmHg) | A potential synthetic precursor. vwr.com |

Table 2: Compound Identification

| Compound Name | CAS Number | PubChem CID |

|---|---|---|

| Methanethiol | 74-93-1 | 878 |

| Thiophene | 110-02-1 | 8030 |

| Thiophene-2-methanethiol | 6258-63-5 | 80408 |

| 5-Chlorothiophene-2-carboxaldehyde | 7283-96-7 | 53646 |

Research Gaps and Future Directions in this compound Studies

The most significant research gap concerning this compound is the complete absence of published academic studies. Its availability from a commercial source suggests its use as a chemical intermediate, yet the details of its synthesis, properties, and applications remain in the realm of proprietary or undocumented knowledge. bldpharm.com

This lack of public data presents clear opportunities for future research:

Synthesis and Characterization: The primary step would be to develop and publish a robust and scalable synthetic route. A potential method involves the reduction of 5-chlorothiophene-2-carboxaldehyde to (5-chlorothiophen-2-yl)methanol, followed by conversion to the target thiol, for example, via a thioacetate (B1230152) intermediate. vwr.com Once synthesized and purified, the compound requires full characterization using modern analytical techniques, including NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy, to confirm its structure. Its physical properties, such as melting point, boiling point, and refractive index, must also be accurately measured.

Reactivity Studies: The chemical reactivity of the thiol group in this specific molecular context is unknown. Research could explore its oxidation to the corresponding disulfide or sulfonic acid, its alkylation to form thioethers, and its participation in click chemistry reactions like the thiol-ene addition. wikipedia.org Understanding its reactivity profile is crucial for its potential use as a synthetic building block.

Exploration of Biological Activity: Given that many chlorinated heterocyclic compounds exhibit biological activity, screening this compound for potential therapeutic properties is a logical step. nih.govmdpi.comnih.gov Assays for antibacterial, antifungal, and anticancer activity could reveal new pharmaceutical applications, drawing parallels from other biologically active thiophenes. nih.gov

Materials Science Applications: The presence of both a polymerizable thiophene ring and a surface-active thiol group makes this an interesting candidate for materials science. Future work could investigate its use as a monomer for creating novel conductive polymers or as a component in the synthesis of self-assembled monolayers on metal surfaces for applications in electronics or sensor technology.

Structure

3D Structure

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClS2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAVPHKXCHSTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622565 | |

| Record name | (5-Chlorothiophen-2-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61675-73-8 | |

| Record name | (5-Chlorothiophen-2-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chlorothiophen 2 Yl Methanethiol and Its Precursors

Direct Synthetic Routes to (5-Chlorothiophen-2-yl)methanethiol

Direct synthesis involves the construction of the thiophene (B33073) ring from acyclic precursors, incorporating the necessary carbon and sulfur atoms to form the heterocyclic core.

The formation of a thiophene nucleus can be accomplished through several named reactions, starting from open-chain compounds. derpharmachemica.com These methods are advantageous when the required substitution pattern is difficult to achieve through functionalization of the parent heterocycle.

Paal-Knorr Thiophene Synthesis : A primary route involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. derpharmachemica.com By selecting an appropriately substituted 1,4-dicarbonyl precursor, one can construct a specifically substituted thiophene ring.

Gewald Aminothiophene Synthesis : This reaction produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. While this method yields an amino group, it can be subsequently removed or converted, offering a versatile entry to polysubstituted thiophenes.

Fiesselmann Thiophene Synthesis : This approach allows for the construction of 3-hydroxythieno[3,2-b]thiophene-2-carboxylates through the condensation of chlorothiophene carboxylates with methyl thioglycolate. researchgate.net While this specific example builds a fused ring system, the underlying principle of condensing activated thiophenes with sulfur-containing nucleophiles is a powerful tool for thiophene construction. researchgate.net

Industrially, thiophene can be synthesized by the high-temperature reaction of n-butane with sulfur or by passing acetylene (B1199291) and hydrogen sulfide (B99878) over alumina (B75360) at 400°C. derpharmachemica.com However, these methods typically produce unsubstituted or simply alkylated thiophenes, requiring further functionalization.

Achieving the target molecule from unsubstituted thiophene in a direct, one-pot, or simple sequential process is challenging due to the directing effects of the substituents. Halogenation of thiophene occurs readily, and under controlled conditions, 2,5-dichlorothiophene (B70043) can be produced. iust.ac.ir Subsequently, selective functionalization at one of the chloro-positions to introduce the methanethiol (B179389) group would be required. This approach is often hampered by a lack of regioselectivity and the potential for side reactions. A more controlled approach involves the stepwise functionalization of the thiophene nucleus as detailed below.

Functionalization Strategies for Thiophene Derivatives Leading to this compound

This is the more common and controlled approach, where a thiophene or a simple thiophene derivative is sequentially functionalized to install the required chloro and methanethiol groups at the C5 and C2 positions, respectively.

Modern synthetic organic chemistry increasingly utilizes C-H bond activation as a powerful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org This strategy allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds.

For thiophenes, achieving regioselectivity is crucial. The development of directing groups that can be temporarily installed on the substrate has enabled precise functionalization at specific positions. acs.orgacs.orgnih.gov For instance, a directing group at the C2 position can guide a transition metal catalyst (e.g., rhodium or palladium) to functionalize the C3 or C5 position. acs.org By employing a pH-sensitive directing group, both directed and non-directed C-H activation pathways can be accessed, providing routes to various 2,3,4- and 2,4,5-substituted thiophenes. acs.orgacs.orgnih.gov This allows for the generation of molecular diversity around medicinally relevant cores like thiophene. acs.orgacs.orgnih.gov

The thiophene ring is highly activated towards electrophilic substitution, with a reaction rate approximately 10⁸ times that of benzene (B151609). iust.ac.ir This high reactivity means that halogenation can proceed rapidly even at low temperatures. iust.ac.ir

Controlling the stoichiometry and reaction conditions is key to achieving the desired halogenation pattern.

Monochlorination : To obtain 2-chlorothiophene (B1346680), reagents like sulfuryl chloride (SO₂Cl₂) in a non-polar solvent or N-chlorosuccinimide (NCS) can be used under controlled conditions.

Dichlorination : The use of excess chlorinating agent readily leads to the formation of 2,5-dichlorothiophene. iust.ac.ir

The choice of halogenating agent and solvent system is critical for controlling the reaction. For substituted thiophenes, the existing group directs the position of incoming electrophiles. An electron-donating group at C2 will direct chlorination to the C5 position. Conversely, an electron-withdrawing group at C2 directs incoming electrophiles to the C4 and C5 positions. The rate of halogenation is significantly influenced by substituents on the ring. rsc.org

Table 1: Selected Halogenation Conditions for Thiophenes

| Starting Material | Reagent | Solvent | Conditions | Product(s) | Reference |

|---|---|---|---|---|---|

| Thiophene | Br₂ (2 equiv.) | 48% HBr | -25 to 5 °C | 2,5-Dibromothiophene | iust.ac.ir |

| 3-Alkylthiophene | SO₂Cl₂ | Polar Solvent | - | 2-Chloro-3-alkylthiophene | jcu.edu.au |

| 3-Alkylthiophene | N-Iodosuccinimide (NIS) | Acetic Acid | 0 °C | 2-Iodo-3-alkylthiophene, 5-Iodo-3-alkylthiophene | jcu.edu.au |

| 3-Methylthiophene | Br₂ | Acetic Acid | - | 2-Bromo-3-methylthiophene or 2,5-Dibromo-3-methylthiophene | jcu.edu.au |

This table is generated based on data from the text and is for illustrative purposes.

The final key step in many synthetic routes is the introduction of the -CH₂SH (methanethiol) group. This is typically achieved via nucleophilic substitution on a suitable precursor, such as 2-chloro-5-(chloromethyl)thiophene (B1361113). sigmaaldrich.com

A common synthetic pathway involves these steps:

Formation of a Halomethyl Group : A precursor like 2-chlorothiophene can undergo chloromethylation using formaldehyde (B43269) and HCl, though this reaction can be hazardous. A safer and more common laboratory-scale route is the radical halogenation of a methyl group. For example, 2-chloro-5-methylthiophene (B100211) can be treated with N-chlorosuccinimide (NCS) and a radical initiator (e.g., benzoyl peroxide) to yield 2-chloro-5-(chloromethyl)thiophene. google.com

Nucleophilic Substitution : The resulting 2-chloro-5-(chloromethyl)thiophene possesses a reactive chloromethyl group. sigmaaldrich.com This electrophilic center is susceptible to attack by a sulfur nucleophile. Common reagents for this transformation include:

Sodium hydrosulfide (B80085) (NaSH) : This reagent directly displaces the chloride to form the thiol.

Thiourea : This forms an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to release the free thiol. This is a widely used and reliable method.

Sodium thiosulfate : This results in a Bunte salt, which can be subsequently hydrolyzed to the thiol.

The reaction of methanethiol itself involves the nucleophilic attack of the thiolate anion (CH₃S⁻) on an electrophile. nih.govnih.gov In the synthesis of the target compound, a reagent that delivers the equivalent of a hydrosulfide anion (⁻SH) to the chloromethyl group is used to form the final product.

Asymmetric Synthesis Approaches for Chiral Analogs or Derivatives

The direct asymmetric synthesis of chiral analogs of this compound presents a significant challenge in synthetic organic chemistry. The development of stereoselective methods for the synthesis of chiral thiols, particularly tertiary thiols, is less advanced compared to their alcohol counterparts. This is partly due to the instability of thioketone precursors and their propensity for nucleophilic attack at the sulfur atom rather than the carbon atom. beilstein-journals.org

However, several strategies for the asymmetric synthesis of chiral sulfur compounds, including thiophene derivatives, have been developed and could potentially be adapted for the synthesis of chiral analogs of this compound. These approaches primarily focus on creating chirality at a carbon atom attached to the sulfur or on the thiophene ring itself.

One notable approach involves the asymmetric hydrogenation of substituted thiophenes. nsf.gov Although this method has been demonstrated with limited scope, it represents a pioneering effort in the metal-catalyzed asymmetric synthesis of chiral tetrahydrothiophenes. nsf.gov Another strategy is the use of organocatalysis, where domino reactions initiated by asymmetric sulfa-Michael additions have been employed to generate chiral tetrahydrothiophenes. nsf.gov

The synthesis of new chiral ligands based on thiophene derivatives has also been explored for use in catalytic asymmetric oxidation of sulfides to chiral sulfoxides. researchgate.net This highlights the ongoing interest in developing chiral catalysts that incorporate the thiophene moiety. Furthermore, the synthesis of chiral polythiophenes often relies on the preparation of non-racemic mono- and multi-substituted thiophene precursors. nih.gov These precursors can be synthesized through methods like the Suzuki cross-coupling reaction of thiopheneboronic acids with chiral oxazoline (B21484) derivatives. nih.gov

For the creation of chiral tertiary thioethers, a modified Mitsunobu reaction has been shown to be effective for the substitution of hindered tertiary alcohols, providing access to enantiomerically enriched products. beilstein-journals.org The general approaches to creating a chiral tertiary thiol can be envisioned through either the stereoselective formation of a C–S bond or a C–C bond adjacent to the sulfur atom. beilstein-journals.org

Table 1: Selected Asymmetric Synthesis Approaches for Chiral Thiophene Derivatives and Related Sulfur Compounds

| Approach | Description | Potential Application for this compound Analogs | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Metal-catalyzed hydrogenation of substituted thiophenes to yield chiral tetrahydrothiophenes. | Could be explored for creating chiral saturated thiophene rings. | nsf.gov |

| Organocatalysis | Domino reactions involving asymmetric sulfa-Michael additions to create chiral tetrahydrothiophenes. | Potentially applicable for synthesizing derivatives with stereocenters on the thiophene ring or side chain. | nsf.gov |

| Chiral Ligand Synthesis | Synthesis of chiral ligands from thiophene derivatives for asymmetric catalysis, such as sulfoxidation. | Development of specific chiral catalysts for the asymmetric functionalization of the methanethiol side chain. | researchgate.net |

| Chiral Monomer Synthesis for Polythiophenes | Suzuki cross-coupling and other methods to prepare chiral substituted thiophene monomers. | Could be adapted to introduce chiral substituents onto the thiophene ring of the target molecule. | nih.gov |

| Modified Mitsunobu Reaction | Stereospecific substitution of tertiary alcohols to form chiral tertiary thioethers. | A potential route to chiral thioether derivatives, which could then be converted to the corresponding thiol. | beilstein-journals.org |

Bio-based and Biocatalytic Synthesis Routes for Thiophenic Thiols

The development of sustainable and environmentally benign synthetic methods has led to increasing interest in bio-based and biocatalytic routes for the production of chemicals. While specific biocatalytic routes for this compound are not widely reported, general principles of biocatalysis and the use of renewable feedstocks for thiophene synthesis are emerging fields of research.

Enzymatic Transformations for Thiol Generation

Enzymatic catalysis offers a powerful tool for the selective synthesis of complex molecules under mild reaction conditions. In the context of thiol generation, enzymes could play a role in various transformations. For instance, lipases, which are commonly used for esterification and transesterification, can also catalyze thioesterifications. researchgate.net The enzymatic synthesis of thioesters from various thiols and organic acids has been demonstrated, often using immobilized lipases to facilitate catalyst recovery and reuse. researchgate.net

While the direct enzymatic synthesis of thiophenemethanethiols is not well-documented, the enzymatic S-formylation of thiols using carbon dioxide as a C1 source has been achieved under metal-free conditions, mimicking the action of formate (B1220265) dehydrogenase. researchgate.net This process could potentially be adapted for the derivatization of thiophenic thiols.

The introduction of a thiol group into biologically active compounds is an area of active research, often involving multi-step chemical syntheses that could potentially be replaced by enzymatic steps in the future. mdpi.com The challenge often lies in the sensitivity of the thiol group to oxidation, making the mild conditions of biocatalysis an attractive alternative. mdpi.com

Sustainable Feedstock Utilization in Thiophene Synthesis

A key aspect of green chemistry is the use of renewable resources as starting materials. In this regard, significant progress has been made in the synthesis of thiophene derivatives from biomass. One noteworthy example is the synthesis of thiophene diesters from biomass-derived methyl levulinate and elemental sulfur. researchgate.netnih.gov This approach avoids the use of harsh reagents like Lawesson's reagent, which is common in traditional thiophene synthesis, and instead utilizes a cheap and abundant sulfur source. researchgate.netnih.gov

The industrial-scale production of thiophene has historically relied on high-temperature reactions of n-butane with sulfur. pharmaguideline.com Modern approaches are exploring more sustainable routes. For example, the synthesis of thiophenes from pyridines using elemental sulfur represents a novel skeletal editing approach. nih.gov

The development of synthetic routes to thiophenes from renewable feedstocks is a crucial step towards the sustainable production of thiophenic compounds, including this compound and its derivatives.

Table 2: Examples of Sustainable Approaches in Thiophene and Thiol Chemistry

| Approach | Feedstock/Enzyme | Product | Significance | Reference |

|---|---|---|---|---|

| Bio-based Thiophene Synthesis | Methyl levulinate, elemental sulfur | Thiophene diesters | Utilizes biomass-derived feedstock and an abundant, low-cost sulfur source. | researchgate.netnih.gov |

| Enzymatic Thioesterification | Thiols, organic acids, immobilized lipase | Thioesters | Mild reaction conditions and potential for high selectivity. | researchgate.net |

| Biomimetic S-formylation | Thiols, CO2, N-heterocyclic olefin catalyst | S-formyl thiols | Metal-free fixation of CO2 onto thiols, mimicking enzymatic pathways. | researchgate.net |

| Skeletal Editing | Pyridines, elemental sulfur | 2-Aroylthiophenes | Novel synthetic route to functionalized thiophenes under mild conditions. | nih.gov |

Reactivity and Mechanistic Investigations of 5 Chlorothiophen 2 Yl Methanethiol

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is more reactive than benzene (B151609) towards electrophilic substitution due to the electron-donating capacity of the sulfur atom, which stabilizes the intermediate sigma complex. numberanalytics.com However, its reactivity is less than that of other five-membered heterocycles like furan (B31954) and pyrrole. numberanalytics.comresearchgate.net Nucleophilic substitution on the thiophene ring is also possible, particularly when activated by electron-withdrawing groups. uoanbar.edu.iqnih.gov

The reactivity and regioselectivity of substitution reactions on the (5-Chlorothiophen-2-yl)methanethiol ring are governed by the electronic effects of the existing substituents: the chloro group at the C5 position and the methanethiol (B179389) group at the C2 position.

Chlorine Substituent: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, it can donate a lone pair of electrons, making it an ortho, para-director for electrophilic aromatic substitution. libretexts.org In the context of the thiophene ring, this directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

Methanethiol Substituent: The -CH₂SH group is connected to the ring via a methylene (B1212753) spacer. Its influence is primarily that of a weakly activating alkyl group, which is also an ortho, para-director. The sulfur atom in the side chain does not directly participate in the aromatic system's resonance in the same way the ring sulfur does.

For electrophilic substitution , the two substituents have competing effects. The methanethiol group at C2 directs towards C3 and C5. The chloro group at C5 directs towards C4. The combined influence suggests that electrophilic attack would most likely occur at the C4 position, which is activated by the C5-chloro group's resonance effect and is sterically accessible. The C3 position is also a potential site, directed by the C2-methanethiol group.

Table 1: Predicted Regioselectivity of Substitution Reactions

| Reaction Type | Directing Influence of -CH₂SH (at C2) | Directing Influence of -Cl (at C5) | Predicted Major Product Position(s) |

| Electrophilic Substitution | C3, C5 | C4 | C4 |

| Nucleophilic Substitution | N/A (activates ring) | Acts as leaving group | C5 (substitution of Cl) |

C-H Activation and Functionalization Pathways Involving the Thiophene Core

Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds as an atom-economical strategy to build molecular complexity. nih.gov For thiophene derivatives, palladium-catalyzed reactions have emerged as powerful tools for creating new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. nih.gov

In this compound, the C-H bonds at the C3 and C4 positions are potential targets for such functionalization. Palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, enables the vicinal (adjacent) difunctionalization of arenes and heteroarenes. nih.gov This methodology could potentially be applied to functionalize the C4 position of the thiophene ring.

Furthermore, C-H functionalization polycondensation of chlorothiophenes has been developed for the synthesis of conjugated polymers like poly(3-hexylthiophene) (P3HT). acs.orgacs.orglookchem.com These reactions often use nickel catalysts in the presence of a magnesium amide base to deprotonate a thiophene C-H bond, forming a thienyl Grignard reagent in situ, which then undergoes polymerization. acs.org This highlights the potential for the C-H bonds of this compound to be activated for polymerization or other coupling reactions.

Table 2: Potential C-H Functionalization Reactions

| Reaction Type | Catalyst/Reagents | Target C-H Bond | Potential Product |

| Direct Arylation | Pd catalyst, Aryl halide | C4 | 4-Aryl-(5-chlorothiophen-2-yl)methanethiol |

| Vicinal Difunctionalization | Pd/NBE catalysis, Electrophile, Nucleophile | C4 | 4-Functionalized-(5-chlorothiophen-2-yl)methanethiol |

| Polycondensation Precursor | Ni catalyst, Magnesium amide | C4 | Formation of a thienyl Grignard for polymerization |

Reactions Involving the Methanethiol Group

The methanethiol (-CH₂SH) group offers a rich variety of chemical transformations independent of the thiophene ring, primarily centered on the reactivity of the sulfur-hydrogen bond.

Thiol-ene and thiol-yne reactions are highly efficient and versatile "click chemistry" processes that involve the addition of a thiol across a double (ene) or triple (yne) bond. wikipedia.orgwikipedia.org These reactions can be initiated by radicals (e.g., using UV light or a radical initiator) or catalyzed by a base, and they proceed with high yields and stereoselectivity. wikipedia.orgchem-station.com

The radical-mediated reaction proceeds via an anti-Markovnikov addition, where a thiyl radical (R-S•) adds to the alkene or alkyne, followed by hydrogen abstraction from another thiol molecule to propagate the radical chain. wikipedia.orgfrontiersin.org This allows this compound to be readily conjugated to a wide range of molecules containing unsaturated bonds, such as polymers, biomolecules, and surfaces. researchgate.netnih.gov

Thiol-Ene Reaction: Addition to an alkene (e.g., 1-octene) would yield a thioether.

Thiol-Yne Reaction: Addition to an alkyne (e.g., phenylacetylene) can result in a mono-addition product (an alkenyl sulfide) or a double-addition product where two thiol molecules add across the triple bond. wikipedia.orgrsc.org

The sulfur atom in the thiol group exists in a low oxidation state and is readily oxidized. The nature of the product depends on the strength of the oxidizing agent and the reaction conditions.

To Disulfide: Mild oxidizing agents (e.g., I₂, air, DMSO) lead to the formation of the corresponding disulfide, bis((5-chlorothiophen-2-yl)methyl) disulfide. This is a common and often spontaneous reaction for thiols.

To Sulfinic and Sulfonic Acids: Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), or nitric acid (HNO₃), can oxidize the thiol further to a sulfinic acid (-SO₂H) and ultimately to a sulfonic acid (-SO₃H).

The thiol proton is weakly acidic and can be removed by a base to form a thiolate anion (R-S⁻). This thiolate is a potent nucleophile, significantly more so than its alcohol counterpart.

This nucleophilicity allows the thiol group to participate in a variety of substitution and addition reactions:

S-Alkylation: The thiolate can react with alkyl halides in a Williamson ether-type synthesis to form thioethers.

S-Acylation: Reaction with acyl chlorides or anhydrides yields thioesters.

Michael Addition: As a soft nucleophile, the thiolate readily undergoes conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds.

Reaction with Elemental Sulfur: Methanethiol has been shown to react with elemental sulfur via nucleophilic attack, leading to the formation of polysulfides. nih.gov

Table 3: Summary of Reactions at the Methanethiol Group

| Reaction Class | Reagent(s) | Product Type |

| Thiol-Ene Addition | Alkene, Radical Initiator | Thioether |

| Thiol-Yne Addition | Alkyne, Radical Initiator | Alkenyl sulfide (B99878) / Dithioacetal |

| Mild Oxidation | I₂, Air | Disulfide |

| Strong Oxidation | H₂O₂, KMnO₄ | Sulfinic/Sulfonic Acid |

| S-Alkylation | Base, Alkyl Halide | Thioether |

| Michael Addition | Base, α,β-Unsaturated Carbonyl | Thioether (via 1,4-addition) |

Metal-Catalyzed Reactions and Cross-Coupling Strategies

The presence of a halogen atom on the thiophene ring makes this compound a prime candidate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group at the 5-position can be readily activated by transition metal catalysts, particularly those based on palladium, nickel, and copper, to engage with a wide array of coupling partners.

Common cross-coupling strategies applicable to this substrate include Suzuki, Stille, Kumada, and Hiyama reactions. In a typical Suzuki coupling, the chlorothiophene would react with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. ambeed.com The choice of ligands, such as bulky phosphines like S-Phos, is often crucial for achieving high yields and preventing side reactions. ambeed.com Similarly, Stille coupling would involve an organotin reagent, while Kumada coupling utilizes a Grignard reagent. These methods provide powerful tools for elaborating the thiophene core, enabling the synthesis of bi-aryl compounds, conjugated systems, and other complex architectures.

The methanethiol (-CH₂SH) group introduces another layer of reactivity. The thiol is nucleophilic and can participate in reactions such as S-alkylation and S-arylation. Moreover, the sulfur atom can coordinate to transition metals, potentially influencing the catalytic cycle of cross-coupling reactions at the chloro-position or enabling different types of transformations. For instance, copper-catalyzed Ullmann-type reactions can be employed for C-S bond formation. mdpi.com The interplay between the reactive chloro group on the aromatic ring and the nucleophilic thiol group allows for sequential or selective functionalization, making this compound a versatile building block.

| Reaction Name | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagents (e.g., Ar-B(OH)₂) | Pd(OAc)₂ / Phosphine Ligand (e.g., S-Phos) + Base (e.g., LiOH, K₂CO₃) | Mild reaction conditions, high functional group tolerance, commercially available reagents. ambeed.com |

| Stille Coupling | Organotin Reagents (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ or other Pd(0) complexes | Tolerant of a wide range of functional groups, but toxicity of tin byproducts is a concern. |

| Kumada Coupling | Grignard Reagents (e.g., Ar-MgBr) | Ni or Pd catalysts (e.g., Ni(dppp)Cl₂) | Highly reactive nucleophiles, but less functional group tolerance compared to Suzuki or Stille. |

| Hiyama Coupling | Organosilicon Reagents (e.g., Ar-Si(OR)₃) | Pd catalysts with fluoride (B91410) activation (e.g., TBAF) | Low toxicity of silicon byproducts, activated by fluoride source. |

| Ullmann Condensation | Alcohols, Amines, Thiols | Copper catalysts (e.g., CuI) + Ligand + Base | Classic method for forming C-O, C-N, and C-S bonds. mdpi.com |

Polymerization and Oligomerization Pathways for Thiophene-Based Monomers

Thiophene-based monomers are foundational units for the synthesis of π-conjugated polymers and oligomers, which are materials of significant interest for applications in organic electronics. researchgate.netrsc.org this compound can serve as a monomer in various polymerization reactions, primarily through reactions involving the C-Cl bond.

One of the most common methods for synthesizing polythiophenes is through transition metal-catalyzed polycondensation reactions. For a monomer like this compound, this could be achieved via dehalogenative coupling. For example, Stille polymerization, reacting a di-stannylated thiophene with a di-halogenated monomer, is a powerful method for producing well-defined, regioregular polythiophenes. acs.org Similarly, Suzuki polycondensation offers another route with the advantage of using less toxic boron-based reagents. Surface-mediated Ullmann coupling has also emerged as a method for creating two-dimensional polymers from halogenated aromatic monomers on metal surfaces, although this can compete with ring-opening reactions. units.itrsc.org

Oxidative polymerization, either chemically with oxidants like iron(III) chloride (FeCl₃) or electrochemically, is another viable pathway. researchgate.netgoogle.com However, this method offers less control over the polymer's regioregularity, which can significantly impact the material's electronic properties. The presence of the methanethiol group could influence the polymerization process; the sulfur atom might coordinate with the metal catalyst or, under certain oxidative conditions, could lead to cross-linking.

Oligomerization, the formation of short, well-defined polymer chains, can be achieved through stepwise synthesis, allowing for precise control over the number of repeating units. acs.org Thiophene end-functionalized oligomers can be synthesized and subsequently used as macromonomers in further polymerization reactions to create complex architectures like "hairy-rod" or grafted copolymers. mdpi.comnih.gov

| Polymerization Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Oxidative Polymerization | Monomer + Oxidant (e.g., FeCl₃) in a solvent like chloroform. researchgate.net | Simple, inexpensive, and can produce high molecular weight polymers. | Poor control over regioregularity, potential for defects and over-oxidation. researchgate.net |

| Electrochemical Polymerization | Applying an electrochemical potential to a solution of the monomer. google.com | Direct deposition of polymer film onto an electrode, control over film thickness. | Requires conductive substrate, potential for polymer degradation at high potentials. google.com |

| Stille Polycondensation | Palladium-catalyzed reaction between organotin and organohalide monomers. acs.org | Excellent control over polymer structure and regioregularity. | Toxicity of organotin compounds and difficulty in removing tin residues. |

| Suzuki Polycondensation | Palladium-catalyzed reaction between organoboron and organohalide monomers. | Low toxicity of reagents, well-defined polymers. | Can be sensitive to reaction conditions, boronic acids can be unstable. |

| Surface-Mediated Ullmann Coupling | Deposition of halogenated monomers onto a heated metal surface (e.g., Au, Ag, Cu). units.itrsc.org | Formation of ordered 1D and 2D covalent structures directly on a surface. | Requires ultra-high vacuum conditions, competing desulfurization can create defects. units.it |

Dearomatization and Cycloaddition Reactions

Thiophenes possess significant aromatic stabilization energy, making their dearomatization challenging. rsc.org Nevertheless, under specific reaction conditions, the thiophene ring in this compound can undergo dearomatization and cycloaddition reactions, which are valuable for generating three-dimensional, C(sp³)-rich scaffolds from flat aromatic precursors. rsc.orgresearchgate.net

One strategy to facilitate dearomatization is to reduce the aromaticity of the thiophene ring through oxidation of the sulfur atom. Thiophene S-oxides and S,S-dioxides are significantly less aromatic and behave as activated dienes in [4+2] cycloaddition (Diels-Alder) reactions. researchtrends.netutexas.edu These oxidized intermediates can react with a wide range of dienophiles, including electron-rich and electron-poor alkenes and alkynes, often under mild conditions. researchtrends.netresearchgate.net The resulting 7-thiabicyclo[2.2.1]heptene derivatives are versatile intermediates that can undergo further transformations, such as extrusion of sulfur dioxide or sulfur monoxide to yield cyclohexadienes or arenes. researchtrends.net

Catalytic asymmetric dearomatization (CADA) represents a more advanced strategy for accessing chiral thiophene derivatives. rsc.orgrsc.org These reactions often involve metal or organocatalysts to control the stereoselectivity of a nucleophilic attack or a cycloaddition process that breaks the ring's aromaticity. For instance, palladium-catalyzed dearomatization-rearomatization sequences have been reported for benzothiophenes, proceeding through a functionalizable dearomatized intermediate. nih.gov

Thiophenes can also participate in other types of cycloadditions, such as [2+2] photocycloadditions with olefins or [4+3] cycloadditions with oxyallyl cations, to form various polycyclic systems. researchgate.netresearchgate.net The electronic nature of the substituents—the electron-withdrawing chloro group and the methanethiol group—would be expected to influence the reactivity and regioselectivity of these cycloaddition reactions.

| Reaction Type | Thiophene Derivative | Reactant Partner | Product Type | Key Features |

|---|---|---|---|---|

| [4+2] Diels-Alder | Thiophene S-oxide or S,S-dioxide | Alkenes, Alkynes (Dienophiles) | 7-Thiabicyclo[2.2.1]heptene derivatives | Oxidation of sulfur activates the thiophene as a diene; can react with diverse dienophiles. researchtrends.netutexas.edu |

| [2+2] Photocycloaddition | Acyl-thiophenes | Olefins | Thiabicyclo[3.2.0]heptene derivatives | Occurs upon photoirradiation; involves a triplet excited state. researchgate.net |

| [3+2] Cycloaddition | Thiophenium ylides | Alkynes (e.g., DMAD) | Functionalized thiophenes or other heterocycles | Involves the formation of a transient ylide intermediate. thieme-connect.com |

| [4+3] Cycloaddition | Thiophenes | Oxyallyl cations | Sulfur-bridged cycloheptanoids | Provides access to seven-membered ring systems. researchgate.net |

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational chemistry provides invaluable insights into the reaction mechanisms, kinetics, and properties of thiophene derivatives. elsevier.com Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are widely used to model the behavior of these molecules at an electronic level. researchgate.net

For this compound, computational studies can elucidate the mechanisms of the reactions discussed previously. In cross-coupling reactions, calculations can determine the energies of intermediates and transition states in the catalytic cycle (oxidative addition, transmetalation, reductive elimination), helping to rationalize ligand effects and predict reaction outcomes.

In the context of polymerization, theoretical models can predict the electronic properties, such as HOMO/LUMO energy levels and band gaps, of the resulting oligomers and polymers. acs.org This is crucial for designing materials with desired optoelectronic characteristics for applications in solar cells or transistors.

Computational studies are also essential for understanding dearomatization and cycloaddition reactions. They can be used to calculate the aromaticity of the thiophene ring and its oxidized derivatives, predict the stereochemical outcomes of cycloadditions (endo/exo selectivity), and determine the activation barriers for different reaction pathways. researchgate.net For example, detailed mechanistic studies on the hydrodesulfurization (HDS) of thiophene over MoS₂ catalysts have used first-principles microkinetic modeling to map out the dominant reaction routes (direct desulfurization vs. hydrogenation) under various temperature conditions. iaea.orgosti.gov Similarly, the unimolecular pyrolysis of thiophene has been investigated using high-level ab initio methods to identify decomposition pathways and develop kinetic models. acs.org These computational approaches provide a molecular-level understanding that complements experimental findings and guides the rational design of new synthetic methodologies.

| Computational Method | Area of Application | Information Obtained | Reference Example |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanisms, Electronic Properties | Geometries, reaction energies, transition state barriers, HOMO/LUMO levels, net atomic charges. | Studying physical-chemical property relationships and reactivity of thiophene derivatives. researchgate.net |

| Ab Initio Methods (e.g., CCSD(T)) | High-Accuracy Energetics, Kinetics | Precise energies for reaction pathways, rate coefficients for elementary reactions. | Investigating the unimolecular pyrolysis of thiophene. acs.org |

| First-Principles Microkinetic Modeling | Heterogeneous Catalysis | Reaction pathways, turnover frequencies, temperature-dependent reaction routes on catalyst surfaces. | Elucidating the mechanism of thiophene hydrodesulfurization over MoS₂ catalysts. iaea.orgosti.gov |

| Møller-Plesset Perturbation Theory (MP2) | Electronic Structure, Geometries | Bond lengths, bond angles, and electron correlation effects. | Calculating the geometric and electronic structure of thiophene. researchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed insights into the atomic and molecular structure of (5-Chlorothiophen-2-yl)methanethiol.

While direct spectroscopic data for this compound is not extensively available in the provided search results, the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to related thiophene (B33073) and thiol compounds can be extrapolated. For instance, a vendor, BLD Pharm, lists the availability of this compound and indicates the availability of analytical data such as NMR, HPLC, and LC-MS for the compound. bldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in determining the chemical environment of the hydrogen and carbon atoms within the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide unequivocal evidence for the thiophene ring, the chlorosubstituent's position, and the methanethiol (B179389) group.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present. Key vibrational frequencies would include the C-H stretching and bending modes of the thiophene ring, the C-S stretching vibration, and the characteristic S-H stretching of the thiol group. Studies on the adsorption of thiophene on γ-Al2O3 have utilized IR spectroscopy to identify different adsorbed species, including those interacting via hydrogen bonding and coordination with surface metal sites. acs.org

Application of 2D NMR for Connectivity and Stereochemistry

For more complex molecules or to resolve ambiguities in 1D NMR spectra, two-dimensional (2D) NMR techniques are invaluable. libretexts.orgharvard.edu While this compound itself is not stereochemically complex, 2D NMR would definitively establish the connectivity between protons and carbons.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show correlations between adjacent protons on the thiophene ring and between the methylene (B1212753) protons and the thiol proton, confirming their through-bond coupling. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would unambiguously assign the carbon signals of the thiophene ring and the methylene group to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for confirming the position of the chloro substituent and the methanethiol group on the thiophene ring by showing correlations between the methylene protons and the carbons of the thiophene ring.

A study on thiophene-based nematogens demonstrated the use of a 2D solid-state NMR method to resolve overlapping aromatic ¹³C signals and determine orientational order parameters. nih.gov Similarly, the complete ¹H and ¹³C NMR spectral assignment of thiophene-substituted sulfinyl monomers has been achieved using a combination of 1D and 2D NMR techniques. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy. measurlabs.com This precision allows for the determination of the elemental composition of a molecule. measurlabs.com For this compound (C₅H₅ClS₂), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized or isolated compound. measurlabs.com

The application of HRMS, particularly when coupled with techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), has been instrumental in the detailed molecular characterization of complex mixtures of organosulfur compounds in various matrices, such as carbonaceous chondrites. nih.gov This highlights the capability of HRMS to provide unambiguous molecular formula assignments even for complex samples. nih.gov The use of techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap MS/MS) further enhances the ability to characterize organosulfur and organonitrogen compounds in environmental samples. nih.gov

X-ray Crystallography for Solid-State Structure Determination (on derivatives or complexes)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of this compound itself might be challenging, derivatives or metal complexes of the compound could be synthesized to facilitate crystallization.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry. It would also reveal intermolecular interactions, such as hydrogen bonding or stacking of the thiophene rings, which govern the packing of the molecules in the crystal lattice.

Studies on various thiophene derivatives have successfully employed X-ray diffraction to determine their crystal structures. researchgate.netnih.govacs.org For example, the crystal structures of two benzothiophene (B83047) derivatives were determined, and the intermolecular contacts were analyzed. nih.gov Another study focused on the crystal structure of a conjugated molecule containing thiophene and fluorenone residues from powder X-ray diffraction data. iaea.org Furthermore, research on poly(thiophene) has utilized X-ray scattering to investigate its crystallinity and crystal structure. dtic.mil These examples underscore the utility of X-ray crystallography in obtaining detailed structural information for thiophene-containing compounds.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative and qualitative information about the sample's purity. The retention time of the compound is a characteristic feature under specific chromatographic conditions. For complex matrices, such as petroleum fractions containing thiophene and benzene (B151609), multidimensional GC might be necessary for effective separation. chromforum.org The development of analytical methods for other thiophenols, such as pentachlorothiophenol (B89746) in food, has successfully utilized GC-tandem mass spectrometry (GC-MS/MS) after a methylation step. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. mdpi.com For this compound, reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely be effective. A UV detector can be used for detection, as the thiophene ring absorbs UV light. HPLC methods have been developed for the rapid determination of thiophenic compounds in fuel desulfurization studies. mdpi.com Furthermore, enantioselective HPLC has been employed for the resolution of chiral thiophene-based monomers. mdpi.com The purity of synthesized compounds in medicinal chemistry research involving thiophene derivatives is often confirmed by HPLC. acs.org

| Technique | Application for this compound | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

| Gas Chromatography (GC) | Purity assessment, separation from volatile impurities. | Non-polar (e.g., DB-1 type) or polar capillary columns. chromforum.org | Inert gas (e.g., Helium, Nitrogen). | Flame Ionization Detector (FID), Mass Spectrometry (MS). chromforum.orgnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation from non-volatile impurities, preparative separation. | Reversed-phase (e.g., C18). mdpi.comacs.org | Acetonitrile/water or Methanol/water mixtures. mdpi.commdpi.com | UV-Vis Detector, Mass Spectrometry (MS). mdpi.comacs.org |

Surface Analysis Techniques for Adsorption Studies (on related thiophenethiols)

Understanding the interaction of thiophenethiols with surfaces, particularly metal surfaces, is crucial for applications in areas like molecular electronics and sensor technology. researchgate.net

Investigation of Adsorption States on Metal Surfaces

The adsorption of thiols and thiophenes on metal surfaces, especially gold, has been extensively studied using a variety of surface-sensitive techniques. rsc.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition and chemical state of the surface. For thiophenethiols adsorbed on a metal surface like gold, XPS can confirm the presence of sulfur, carbon, and chlorine. High-resolution scans of the S 2p region can provide evidence for the formation of a gold-sulfur bond (thiolate). acs.orgresearchgate.net Studies on the adsorption of thiophene on gold have used XPS to characterize the resulting self-assembled monolayers (SAMs). acs.orgresearchgate.net

Scanning Tunneling Microscopy (STM): STM provides real-space images of surfaces with atomic or molecular resolution. It can be used to visualize the arrangement and packing of adsorbed thiophenethiol molecules on a conductive substrate. researchgate.net STM studies on thiophene SAMs on Au(111) have revealed ordered domains and provided insights into the intermolecular interactions that govern the surface structure. acs.org Similar studies on other thiol SAMs have also been conducted. dtic.milmpg.de

Thermal Desorption Spectroscopy (TDS): TDS, also known as Temperature-Programmed Desorption (TPD), involves heating the surface with the adsorbed molecules and monitoring the desorbing species with a mass spectrometer. researchgate.net This technique provides information about the strength of the surface-adsorbate bond and can distinguish between different adsorption states (e.g., physisorbed vs. chemisorbed). acs.org TDS studies on thiophene adsorbed on various surfaces, including Al(111) and graphene/ruthenium, have provided insights into the desorption kinetics and decomposition pathways. researchgate.netacs.org

| Technique | Information Obtained | Example Application for Thiophenethiols |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface. | Confirmation of Au-S bond formation and orientation of the thiophene ring. acs.orgresearchgate.net |

| Scanning Tunneling Microscopy (STM) | Real-space imaging of molecular arrangement and packing. | Visualization of ordered self-assembled monolayers (SAMs) on gold surfaces. acs.orgnih.gov |

| Thermal Desorption Spectroscopy (TDS/TPD) | Adsorption energy and desorption kinetics. | Determining the strength of interaction between thiophenethiol and the metal surface. acs.orgresearchgate.net |

Theoretical and Computational Chemistry of 5 Chlorothiophen 2 Yl Methanethiol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict molecular geometry, electronic distribution, and various reactivity descriptors that are crucial for anticipating chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For substituted thiophenes, DFT calculations, often using functionals like B3LYP, provide reliable predictions of geometric and electronic properties. researchgate.netresearchgate.net Studies on 2-bromo-5-chlorothiophene, a structurally similar precursor, have utilized DFT to analyze molecular structures and compare theoretical parameters with experimental X-ray diffraction data, showing good agreement. researchgate.net

Based on studies of other thiophene (B33073) derivatives, a DFT analysis of (5-Chlorothiophen-2-yl)methanethiol would likely reveal the distribution of Mulliken atomic charges. It is anticipated that the sulfur and chlorine atoms would exhibit negative charges due to their high electronegativity, while the carbon atoms of the thiophene ring would show varied charges based on their position relative to the substituents.

Table 1: Predicted Mulliken Atomic Charges for a Representative 2,5-Disubstituted Thiophene Derivative (based on analogous systems)

| Atom | Predicted Mulliken Charge (a.u.) |

| S1 (thiophene) | -0.3 to -0.4 |

| Cl | -0.1 to -0.2 |

| C2 | +0.1 to +0.2 |

| C3 | -0.1 to -0.2 |

| C4 | 0.0 to -0.1 |

| C5 | +0.2 to +0.3 |

| S (thiol) | -0.2 to -0.3 |

Note: These values are hypothetical and based on trends observed in DFT studies of similar substituted thiophenes. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. semanticscholar.orgtaylorandfrancis.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. semanticscholar.org

In computational studies of various thiophene derivatives, the distribution of the HOMO and LUMO is often spread across the π-conjugated system of the thiophene ring and the substituents. semanticscholar.orgresearchgate.netresearchgate.net For this compound, the HOMO is expected to have significant contributions from the sulfur atom of the thiophene ring and the methanethiol (B179389) group, which are electron-rich centers. The LUMO is likely to be distributed over the thiophene ring, with contributions from the chlorine atom, an electron-withdrawing group.

The HOMO-LUMO energy gap for substituted thiophenes typically falls in the range of 3 to 5 eV, indicating a stable yet reactive molecule. semanticscholar.org The specific value for this compound would be influenced by the combined electronic effects of the chloro and methanethiol substituents.

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (based on analogous systems)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 |

Note: These values are estimations derived from computational studies on various substituted thiophenes and are presented for illustrative purposes. semanticscholar.orgnih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. For a flexible molecule like this compound, which has a rotatable bond between the thiophene ring and the methanethiol group, MD simulations can provide insights into its preferred conformations in different environments (e.g., in a solvent or in the solid state).

Simulations of simple thiols and other organic molecules have shown that intermolecular interactions, such as hydrogen bonding (in the case of protic environments) and van der Waals forces, play a significant role in determining the bulk properties of the material. osti.govmdpi.com For this compound, the thiol group can act as a hydrogen bond donor, and the sulfur and chlorine atoms can act as hydrogen bond acceptors. These interactions would be crucial in determining its solubility and how it interacts with other molecules.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structural verification. For this compound, the following spectroscopic properties could be predicted:

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. stenutz.eu The predicted chemical shifts for the protons and carbons in the thiophene ring and the methanethiol group would be influenced by the electronic environment created by the chloro and thiol substituents.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. These can be correlated with experimental Infrared (IR) and Raman spectra to identify characteristic peaks, such as the C-S stretching of the thiophene ring, the C-Cl stretching, and the S-H stretching of the thiol group. jchps.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (based on general thiol and thiophene data)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| S-H stretch | 2550 - 2600 |

| C-S stretch (thiophene) | 600 - 800 |

| C-Cl stretch | 650 - 850 |

| Thiophene ring vibrations | 1300 - 1500 |

Note: These are general ranges for the specified functional groups and may vary for the specific molecule.

Modeling of Molecule-Surface Interactions and Self-Assembly Processes

The thiol group in this compound makes it a prime candidate for forming self-assembled monolayers (SAMs) on metal surfaces, particularly gold. northwestern.edursc.orgacs.org The sulfur atom of the thiol group has a strong affinity for gold, leading to the formation of a stable Au-S bond.

Computational modeling can be used to investigate the adsorption of this compound on a gold surface, such as Au(111). These models can predict the optimal adsorption geometry, the binding energy, and the electronic structure of the molecule-surface interface. northwestern.edu It is expected that the molecule would adsorb with the sulfur atom of the thiol group binding to the gold surface, and the thiophene ring oriented at a certain angle with respect to the surface. This orientation would be influenced by intermolecular interactions between adjacent molecules in the SAM, such as π-π stacking of the thiophene rings.

Advanced Applications and Role As a Chemical Intermediate

Role in the Synthesis of Organic Electronic Materials and Devices

The development of novel organic semiconductors is a cornerstone of next-generation electronic devices, offering advantages such as low cost, flexibility, and large-area fabrication. researchgate.net Thiophene-containing molecules are among the most promising classes of materials for these applications due to their excellent charge transport properties and environmental stability. pkusz.edu.cn

The thiophene (B33073) ring is a fundamental unit in many high-performance semiconducting polymers and oligomers. Its electron-rich nature facilitates charge delocalization along the polymer backbone, which is essential for efficient charge transport. The performance of these materials can be finely tuned through chemical modification of the thiophene unit. pkusz.edu.cn

(5-Chlorothiophen-2-yl)methanethiol serves as a functionalized building block for such materials. The chlorine atom on the thiophene ring can influence the electronic properties of the resulting polymer, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The methanethiol (B179389) (-CH₂SH) group offers a reactive handle for polymerization or for introducing specific functionalities. This dual functionalization makes it a versatile precursor for creating tailored organic semiconductors.

Organic Field-Effect Transistors (OFETs) are key components in flexible circuits and displays. pkusz.edu.cn The performance of an OFET is largely determined by the properties of the organic semiconductor layer, with key metrics being charge carrier mobility and the on/off current ratio. researchgate.net Thiophene-based oligomers and polymers have consistently demonstrated high performance in OFETs. pkusz.edu.cn

For instance, novel semiconductors based on thiophene-anthracene oligomers have shown excellent field-effect mobilities as high as 0.50 cm²/Vs and on/off ratios greater than 10⁷. pkusz.edu.cn These devices also exhibit remarkable stability, with performance remaining largely unchanged after 15 months of storage. pkusz.edu.cnnih.gov The strategic selection of conjugated units and side chains is crucial for improving this stability. pkusz.edu.cn While direct integration of this compound into OFETs is not widely documented, its structure is highly relevant. The chlorinated thiophene core can be incorporated into larger conjugated systems to create semiconductors with potentially high stability and mobility, similar to established thiophene derivatives.

Table 1: Performance of Thiophene-Based Organic Field-Effect Transistors

| Semiconductor Type | Substrate/Dielectric | Hole Mobility (μ) | On/Off Ratio | Reference |

| Bis-5'-alkylthiophen-2'-yl-2,6-anthracene | Si/SiO₂ | 0.50 cm²/Vs | > 10⁷ | pkusz.edu.cn |

| Poly(3-hexylthiophene) (P3HT) | Top Gate/Bottom Contact | Good charge mobility | High | jics.org.br |

| Sulfur-containing tricyclic system | Not specified | 0.17 cm²/Vs | Not specified | researchgate.net |

| Alkyl-substituted derivatives | Not specified | up to 1.75 cm²/Vs | Not specified | researchgate.net |

Organic photovoltaics (OPVs) rely on a blend of electron-donating and electron-accepting organic materials to absorb light and generate electrical current. Thiophene-based polymers are frequently used as the electron donor material due to their strong light absorption in the visible spectrum and efficient hole transport properties.

Catalysis and Ligand Design

The sulfur atom in the thiol group of this compound possesses lone pairs of electrons, making it an effective coordinating agent (ligand) for metal ions. This property opens up applications in catalysis and materials science, particularly in the construction of coordination polymers and frameworks.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are materials constructed from metal ions or clusters linked together by organic ligands. nih.gov These materials have exceptionally high surface areas and tunable pore sizes, making them useful for gas storage, separation, and catalysis. jics.org.br

The choice of organic ligand is critical in determining the structure and properties of the resulting MOF or CP. nih.gov Thiol-containing ligands are of interest due to the strong affinity of sulfur for many metal ions. This compound can act as a bifunctional ligand. The thiol group can coordinate strongly to a metal center, while the thiophene ring provides a rigid, aromatic backbone that can help to form a stable, porous framework. The chlorine atom offers a site for post-synthesis modification, allowing for the tuning of the framework's chemical properties. While the direct use of this specific thiol in MOFs is not yet prevalent, the synthesis of coordination polymers using other sulfur-containing ligands, such as thioimidazoles and mercaptonicotinic acid, has been successfully demonstrated. tue.nltue.nl

The thiol group is a key functional group in various catalytic processes. Methanethiol itself is an important industrial chemical, and catalysts are essential for its synthesis and conversion. Alkali metal sulfides, for example, have been shown to be active sites for methanethiol synthesis.

This compound can serve as a ligand to stabilize metal nanoparticles or complexes used in catalysis. The thiol group can bind to the surface of a metal catalyst, preventing aggregation and improving its stability and activity. In homogeneous catalysis, it can be part of a larger ligand structure that coordinates to a metal center, influencing the selectivity and efficiency of a chemical reaction. The thiophene ring can also participate in electronic interactions with the metal center, further modulating its catalytic properties.

Agrochemical Intermediates and Functional Materials

The thiophene ring is a significant heterocyclic scaffold in the development of agrochemicals and advanced functional materials. nih.gov Its structural similarity to the benzene (B151609) ring allows for its substitution in biologically active compounds without a loss of activity, a principle known as bioisosterism. beilstein-journals.org This makes thiophene derivatives, including chlorinated forms, crucial intermediates in creating new crop protection agents.

Detailed Research Findings:

Thiophene derivatives are integral to a variety of agrochemicals, including fungicides, herbicides, and insecticides. nih.gov For instance, new nicotinic acid derivatives incorporating a thiophene ring are being developed as potent fungicides and insecticides. nih.gov The synthesis of halogenated 2-thiophenecarboxylic acid derivatives serves as a key step in producing new families of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides. beilstein-journals.org Specifically, compounds like 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride are vital building blocks. beilstein-journals.org The presence of the chlorine atom in this compound provides a reactive site for further chemical modification, allowing for the construction of complex molecules with desired pesticidal activities.

In the realm of functional materials, chlorinated thiophene derivatives are used to create advanced structures with specific electronic and photophysical properties. A notable example is the synthesis of 5,15-meso-bis(2-chlorothiophen-3-yl)porphyrins. researchgate.net These molecules are designed as building blocks for more complex functional porphyrin systems. The introduction of the chloro-substituted thiophene affects the intermolecular interactions, which can enhance properties like solubility, a crucial factor in the processability of materials for electronic devices. researchgate.net The methanethiol group in this compound offers an additional anchor point for grafting onto surfaces or integration into polymer backbones, further expanding its utility in materials science. db-thueringen.deethz.ch

| Compound Class | Application Area | Example Intermediate | Reference |

| Thiophene-based nicotinamides | Agrochemicals (Fungicides) | N-(thiophen-2-yl) nicotinamide | nih.gov |

| Halogenated 2-thiophenecarboxylic acids | Agrochemicals (Insecticides) | 3,4,5-trichloro-2-thiophenecarbonyl chloride | beilstein-journals.org |

| Chloro-substituted thiophene porphyrins | Functional Materials | 5,15-meso-bis(2-chlorothiophen-3-yl)porphyrin | researchgate.net |

Self-Assembled Monolayers (SAMs) in Surface Engineering and Nanoscience

The methanethiol (-CH₂SH) group of this compound is a highly effective anchor for forming self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold (Au). researchgate.netrsc.org This process allows for the precise engineering of surface properties at the molecular level, a cornerstone of nanoscience and nanotechnology. diva-portal.org

The formation of SAMs is a spontaneous process where thiol molecules organize themselves into a densely packed, ordered layer upon exposure to a gold substrate. diva-portal.orgrsc.org The sulfur atom of the thiol group forms a strong, covalent-like bond with the gold surface. researchgate.net For a molecule like this compound, the fabrication process would involve immersing a clean gold substrate into a dilute solution of the compound.

The structure and quality of the resulting monolayer are governed by several factors:

Adsorption: The thiol headgroup chemisorbs onto the gold surface, leading to the dissociation of the S-H bond. researchgate.net

Molecular Organization: The thiophene rings, influenced by van der Waals forces and potential π-π stacking interactions, will arrange themselves to maximize packing density. The chlorine atom and the aromatic ring introduce specific electronic and steric factors that guide this assembly.

Structural Phases: Alkanethiols on gold are known to form well-defined structures, such as the (√3 × √3)R30° lattice. rsc.org While the bulky and electronically distinct chlorothiophene head group would influence the final lattice structure, the fundamental principles of self-assembly remain. The process can be influenced by parameters like immersion time, solvent choice, and temperature. diva-portal.org

Once the SAM of this compound is formed, the exposed surface is no longer gold but a layer of chlorinated thiophene rings. This fundamentally alters the surface's properties:

Wettability: The hydrophobicity of the surface can be tuned. The aromatic thiophene ring makes the surface more nonpolar than a bare gold surface.

Chemical Reactivity: The chlorine atom on the thiophene ring provides a handle for further chemical reactions, a concept known as "grafting." This allows for the covalent attachment of other molecules, creating a multifunctional surface. db-thueringen.de

Electronic Properties: The SAM can alter the work function of the gold surface. The electron-withdrawing nature of the chlorine atom and the aromatic system of the thiophene ring can create a surface dipole, which is crucial for applications in molecular electronics. rsc.org

Biocompatibility and Sensing: By modifying the surface, SAMs can be used to control protein adsorption or to immobilize biorecognition elements like DNA for biosensor applications. mdpi.com The specific chemistry of the chlorothiophene surface would dictate its interaction with biological molecules.

| Parameter | Description | Governing Factors | Reference |

| Monolayer Formation | Spontaneous adsorption and organization of thiol molecules on a gold surface. | Thiol-gold bond formation, intermolecular forces (van der Waals, π-π stacking). | researchgate.netdiva-portal.org |

| Surface Energy | Modification of the surface from hydrophilic (bare gold) to more hydrophobic. | Chemical nature of the exposed terminal group (chlorothiophene). | ethz.ch |

| Surface Functionality | Introduction of new chemical reactivity to the surface. | Exposed functional groups (chlorine atom on the thiophene ring). | db-thueringen.de |

| Electronic Perturbation | Change in the work function and electronic landscape of the substrate. | Molecular dipole of the adsorbed molecule. | rsc.org |

Environmental Occurrence and Formation Pathways of Thiophenic Methanethiols

Thiophenic compounds, including methanethiols, are not only synthesized in the laboratory but also occur naturally through geochemical processes on Earth and have been detected in extraterrestrial environments. nih.govresearchgate.net

Organosulfur compounds are a significant component of organic matter in many marine sediments. researchgate.net The formation of thiols and thiophenes is linked to early diagenesis, the process of physical and chemical change that converts sediments into sedimentary rock.